

physical properties of 3,5,5-Trimethylhexanoyl chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3,5,5-Trimethylhexanoyl chloride*

Cat. No.: B1295747

[Get Quote](#)

An In-depth Technical Guide on the Physical Properties of **3,5,5-Trimethylhexanoyl Chloride**

Introduction

3,5,5-Trimethylhexanoyl chloride, also known as isononanoyl chloride, is a branched aliphatic acyl chloride with the chemical formula C₉H₁₇ClO.^[1] As a derivative of a carboxylic acid, it belongs to a class of highly reactive organic compounds used as crucial intermediates in chemical synthesis.^{[2][3]} The presence of the electron-withdrawing chlorine atom attached to the carbonyl carbon makes it a potent electrophile, rendering it highly susceptible to nucleophilic attack.^{[2][4]}

This reactivity makes **3,5,5-Trimethylhexanoyl chloride** a valuable reagent in the manufacturing of a wide array of chemical products.^[5] It serves as a starting material or intermediate in the synthesis of pharmaceuticals, such as barbituric acid analogs and α-N-fattyacyl colistin nonapeptide derivatives.^[6] Furthermore, it is utilized in the production of organic peroxides, crop protection agents, pesticides, and dyes.^[5] Its branched structure can impart specific properties like enhanced solubility in organic media and thermal stability to the final products.^[7] This guide provides a comprehensive overview of its core physical properties, experimental protocols for its synthesis, and its fundamental reactivity pathways, tailored for researchers and professionals in drug development and chemical synthesis.

Physical and Chemical Properties

3,5,5-Trimethylhexanoyl chloride is typically a colorless to light yellow or slightly greyish liquid at room temperature.[1][5] It is characterized by a pungent, acrid odor and is known to fume in moist air due to its rapid reaction with water vapor, which produces hydrochloric acid.[3][8] The compound is soluble in common organic solvents but decomposes violently in the presence of water and other protic solvents.[1][9]

Quantitative Data Summary

The key physical properties of **3,5,5-Trimethylhexanoyl chloride** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₇ ClO	[10]
Molecular Weight	176.68 g/mol	[10][11]
Density	0.93 g/mL at 25 °C	[12]
0.94 g/cm ³ at 20 °C	[13]	
Boiling Point	188-190 °C	[5][12][14]
Flash Point	140 °C (284 °F) - closed cup	[14][15]
Refractive Index	1.436 (n _{20/D})	[5][12]
1.44	[13]	
Vapor Pressure	0.68 hPa at 20 °C	
CAS Number	36727-29-4	[1]

Experimental Protocols

Detailed experimental procedures for the determination of every physical property of this specific compound are not publicly available. However, this section outlines the established methods for its synthesis, which is a prerequisite for property analysis, and describes the standard laboratory techniques used to measure key physical constants like boiling point, density, and refractive index.

Synthesis of 3,5,5-Trimethylhexanoyl Chloride

The most common method for synthesizing **3,5,5-trimethylhexanoyl chloride** is through the chlorination of its corresponding carboxylic acid, 3,5,5-trimethylhexanoic acid (isononanoic acid).[6][7]

Protocol: Chlorination using Thionyl Chloride

This is a standard laboratory procedure for converting a carboxylic acid to an acyl chloride.[2][7]

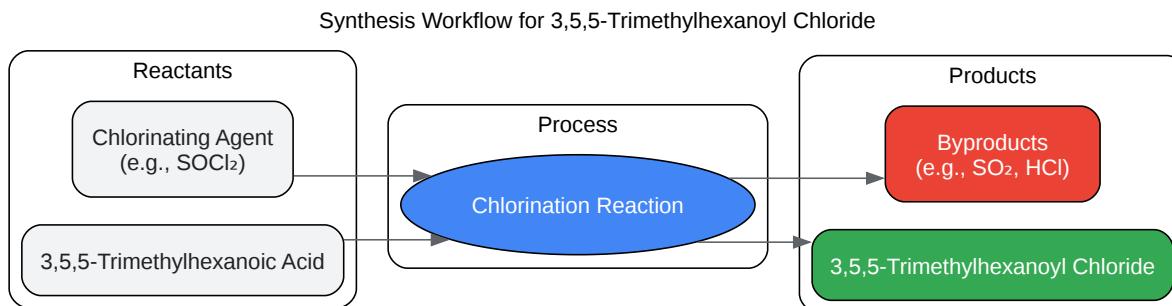
- Setup: A round-bottom flask is equipped with a reflux condenser and a dropping funnel. The apparatus is protected from atmospheric moisture with a drying tube, as thionyl chloride and the product are moisture-sensitive.
- Reaction: 3,5,5-trimethylhexanoic acid is placed in the flask. Thionyl chloride (SOCl_2), typically in slight excess (e.g., 1.1 to 1.2 molar equivalents), is added slowly from the dropping funnel.
- Heating: The reaction mixture is gently heated under reflux. The reaction produces sulfur dioxide (SO_2) and hydrogen chloride (HCl) as gaseous byproducts, which should be vented through a proper scrubbing system (e.g., a sodium hydroxide solution trap).[7]
- Purification: Once the reaction is complete (indicated by the cessation of gas evolution), the excess thionyl chloride is removed by distillation. The resulting crude **3,5,5-trimethylhexanoyl chloride** is then purified by fractional distillation under reduced pressure to yield the final product.[16]

An alternative method described in patent literature involves using bis(trichloromethyl)carbonate as the chlorinating agent with an organic amine catalyst.[16] This method is reported to have high yield and purity under mild reaction conditions.[16]

Determination of Physical Properties

- Boiling Point: The boiling point is determined via distillation. The temperature at which the liquid and vapor phases are in equilibrium at a given atmospheric pressure is recorded. For

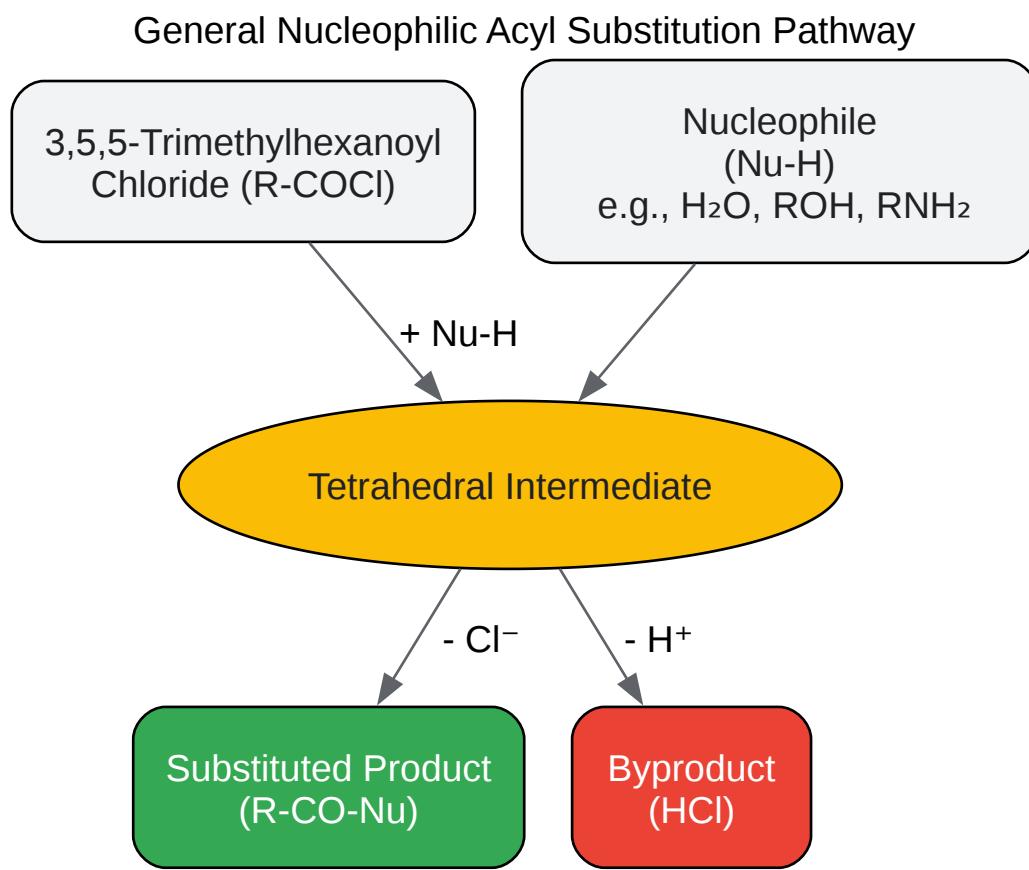
accuracy, distillation under reduced pressure is often performed, and the boiling point is extrapolated to standard pressure using a nomograph.


- **Density:** Density is typically measured using a pycnometer or a digital densitometer. The mass of a precisely known volume of the liquid is measured at a specific temperature (e.g., 20 °C or 25 °C), and the density is calculated by dividing the mass by the volume.
- **Refractive Index:** An Abbe refractometer is the standard instrument for measuring the refractive index of a liquid. A few drops of the sample are placed on the prism, and the refractive index is read directly from the instrument's scale at a controlled temperature, usually 20 °C, using the sodium D-line (589 nm).

Reactivity and Logical Workflows

The chemical behavior of **3,5,5-trimethylhexanoyl chloride** is dominated by the acyl chloride functional group. The high electrophilicity of the carbonyl carbon, combined with the fact that the chloride ion is an excellent leaving group, makes the compound highly reactive toward nucleophiles.^[4]

The general reaction mechanism is a nucleophilic acyl substitution.^[4] This two-step process involves the initial addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride ion to regenerate the carbonyl double bond.^[4]


Below is a diagram illustrating the synthesis workflow from the parent carboxylic acid.

[Click to download full resolution via product page](#)

Caption: Synthesis of **3,5,5-Trimethylhexanoyl Chloride** from its parent acid.

The following diagram illustrates the general pathway of nucleophilic acyl substitution, which is central to the utility of **3,5,5-trimethylhexanoyl chloride** in synthesis.

[Click to download full resolution via product page](#)

Caption: The mechanism of nucleophilic acyl substitution for acyl chlorides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Preparation of acid chlorides (acyl chlorides) reactions with water alcohols ammonia amines equations reagents conditions products nucleophilic elimination reaction

mechanisms advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 5. 3,5,5-Trimethylhexanoyl Chloride CAS 36727-29-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. 3,5,5-Trimethylhexanoyl chloride | 36727-29-4 [chemicalbook.com]
- 7. 3,5,5-Trimethylhexanoyl chloride | 36727-29-4 | Benchchem [benchchem.com]
- 8. expertsmind.com [expertsmind.com]
- 9. CAS 36727-29-4: 3,5,5-Trimethylhexanoyl chloride [cymitquimica.com]
- 10. scbt.com [scbt.com]
- 11. 3,5,5-Trimethylhexanoyl chloride | C9H17ClO | CID 161929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 3,5,5-Trimethylhexanoyl chloride CAS#: 36727-29-4 [m.chemicalbook.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. 3,5,5-trimethylhexanoyl Chloride | 36727-29-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 15. 3,5,5-Trimethylhexanoyl chloride 98 36727-29-4 [sigmaaldrich.com]
- 16. CN101348427A - A Simple Synthesis Method of Isononanoyl Chloride - Google Patents [patents.google.com]
- To cite this document: BenchChem. [physical properties of 3,5,5-Trimethylhexanoyl chloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1295747#physical-properties-of-3-5-5-trimethylhexanoyl-chloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com